molecular formula C20H16FNO3 B15154100 10-(4-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

10-(4-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

Cat. No.: B15154100
M. Wt: 337.3 g/mol
InChI Key: JNYFNEOJMFBJRO-UHFFFAOYSA-N
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Description

10-(4-Fluorophenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Fluorophenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multiple steps, starting with the construction of the acridinone core followed by the introduction of the fluorophenyl group. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors such as 4-fluorophenylamine and acridone derivatives under acidic or basic conditions.

  • Cyclization Reactions: Cyclization steps are crucial to form the acridinone core. This can be achieved using cyclization agents like polyphosphoric acid or other strong acids.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 10-(4-Fluorophenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

  • Substitution Reactions: Substitution reactions can involve the replacement of hydrogen atoms with other substituents, often facilitated by nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

  • Substitution: Nucleophiles such as alkyl halides, electrophiles such as acyl chlorides

Major Products Formed:

  • Oxidation Products: Hydroxyl groups, carbonyl groups

  • Reduction Products: Alcohols, amines

  • Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.

  • Industry: Use in the development of new materials with unique properties, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism by which 10-(4-Fluorophenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to cellular receptors or enzymes, leading to biological responses such as inhibition of cell growth or modulation of signaling pathways.

Comparison with Similar Compounds

  • Acridone Derivatives: Similar acridinones with varying substituents on the acridinone core.

  • Fluorinated Indoles: Compounds containing fluorophenyl groups and indole nuclei.

  • Dioxoloacridinones: Other acridinones with dioxolane rings.

Uniqueness: 10-(4-Fluorophenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one stands out due to its specific combination of fluorophenyl and acridinone moieties, which contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C20H16FNO3

Molecular Weight

337.3 g/mol

IUPAC Name

10-(4-fluorophenyl)-6,7,8,10-tetrahydro-5H-[1,3]benzodioxolo[5,6-b]quinolin-9-one

InChI

InChI=1S/C20H16FNO3/c21-12-6-4-11(5-7-12)19-13-8-17-18(25-10-24-17)9-15(13)22-14-2-1-3-16(23)20(14)19/h4-9,19,22H,1-3,10H2

InChI Key

JNYFNEOJMFBJRO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=C(C=C5)F)C(=O)C1

Origin of Product

United States

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